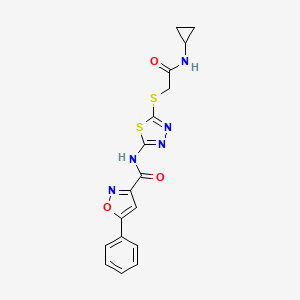

N-(5-((2-(cyclopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole and thiadiazole rings, the introduction of the phenyl group, and the formation of the carboxamide and thioether linkages. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its functional groups and their known geometries. The presence of the rings would likely impose some rigidity on the structure, while the other groups could allow for some flexibility .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The rings could potentially participate in electrophilic aromatic substitution reactions, while the carboxamide and thioether groups could undergo various addition and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents, while the presence of the rings could increase its rigidity and potentially its melting point .Scientific Research Applications

Chemical Synthesis and Derivatives Research has shown various synthetic routes and derivatives involving compounds structurally related to N-(5-((2-(cyclopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide. Balya et al. (2008) discuss the synthesis of new 2,5-diamino-1,3-thiazole derivatives by condensation of N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides with thioureas, which involves a related compound in its synthesis process (Balya et al., 2008). Additionally, Nötzel et al. (2001) describe the synthesis of thiazoline-4-carboxylates, a related class of compounds incorporating cyclopropyl groups, which are synthesized through reactions involving thiocarboxamides (Nötzel et al., 2001).

Pharmacological Activities Studies have also explored the pharmacological activities of related compounds. Kohara et al. (1996) investigated benzimidazole derivatives bearing acidic heterocycles, including 5-oxo-1,2,4-thiadiazole, for their angiotensin II receptor antagonistic activities, suggesting potential therapeutic applications of related compounds (Kohara et al., 1996). Similarly, Palkar et al. (2017) examined the antibacterial activities of benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrating the potential antimicrobial properties of such compounds (Palkar et al., 2017).

Anticancer Potential The anticancer potential of related compounds has been a focus in some studies. Gomha et al. (2017) researched new thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties, evaluating them as potent anticancer agents (Gomha et al., 2017).

Biological Activities A variety of biological activities have been attributed to related compounds. Başoğlu et al. (2013) synthesized hybrid molecules containing penicillanic or cephalosporanic acid moieties and investigated their antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Furthermore, Bikobo et al. (2017) synthesized 2-phenylamino-thiazole derivatives and evaluated their antimicrobial activities against various bacterial strains (Bikobo et al., 2017).

Mechanism of Action

Target of action

The compound contains a 1,3,4-thiadiazole ring, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of action

Compounds containing a 1,3,4-thiadiazole ring are known to inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling .

Future Directions

properties

IUPAC Name |

N-[5-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S2/c23-14(18-11-6-7-11)9-26-17-21-20-16(27-17)19-15(24)12-8-13(25-22-12)10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,18,23)(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMKYTUDLQAJNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2978809.png)

![2,6-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2978811.png)

![1-[4-[3-(Hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2978815.png)

![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2978817.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-4-quinazolinamine](/img/structure/B2978818.png)

![8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2978820.png)

![N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2978827.png)